molecular formula C27H34N4O12 B12426252 Vitexin argininate

Vitexin argininate

Cat. No.: B12426252
M. Wt: 606.6 g/mol
InChI Key: UYXWSGOMVDZQBF-ZKSSNEHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitexin (arginine) is a bioactive compound found in various medicinal plants. It is a flavonoid glycoside, specifically an apigenin-8-C-glucoside, known for its diverse pharmacological properties. Vitexin (arginine) has been studied for its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vitexin (arginine) can be synthesized through enzymatic glycosylation. Solvent-stable β-fructosidase is used to glycosylate vitexin in organic solvents, achieving high yields of vitexin glycosides. The reaction conditions typically involve 30–80% (v/v) ethyl acetate, with yields ranging from 90–99% .

Industrial Production Methods

Industrial production of vitexin (arginine) often involves the extraction from plant sources such as hawthorn, mung bean, and bamboo. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity vitexin (arginine) .

Chemical Reactions Analysis

Types of Reactions

Vitexin (arginine) undergoes various chemical reactions, including:

    Oxidation: Vitexin can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert vitexin to its reduced forms.

    Substitution: Glycosylation reactions, where sugar moieties are added to vitexin, are common.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vitexin (arginine) has a wide range of scientific research applications:

Mechanism of Action

Vitexin (arginine) exerts its effects through various molecular targets and pathways. It has been found to target the Vitamin D receptor (VDR), facilitating its translocation into the cell nucleus to exert transcriptional activity. Vitexin also promotes the polarization of macrophages towards the M1 phenotype, which is dependent on VDR. Additionally, it regulates the transcriptional activation of phenazine biosynthesis-like domain protein (PBLD) via VDR, playing a critical role in macrophage polarization and mitigating the progression from chronic colitis to colorectal cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vitexin (arginine)

Vitexin (arginine) is unique due to its specific glycosylation pattern and its ability to target the Vitamin D receptor, which distinguishes it from other similar compounds. Its diverse pharmacological properties and potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C27H34N4O12

Molecular Weight

606.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O10.C6H14N4O2/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8;7-4(5(11)12)2-1-3-10-6(8)9/h1-6,14,17-19,21-25,27-29H,7H2;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t14-,17-,18+,19-,21+;4-/m10/s1

InChI Key

UYXWSGOMVDZQBF-ZKSSNEHASA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.